N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique phthalazine core structure, which is functionalized with a methoxyethyl group, a propyl chain, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazine core, followed by the introduction of the propyl group and the methoxyethyl group through alkylation reactions. The final step involves the formation of the carboxamide group via amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to modify other functional groups.
Substitution: The methoxyethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of alkylated or arylated derivatives .
Scientific Research Applications
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-p-nitroaniline (MENA): Similar in structure but with a nitro group instead of a carboxamide group.
N-(2-acetoxyethyl)-p-nitroaniline (ANA): Similar in structure but with an acetoxy group instead of a carboxamide group.
2-Methoxyethanol: A simpler compound with a methoxyethyl group but lacking the phthalazine core and carboxamide group
Uniqueness
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide is unique due to its combination of functional groups and the phthalazine core structure. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. The presence of the carboxamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-18-15(20)12-7-5-4-6-11(12)13(17-18)14(19)16-8-10-21-2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJPSIZGNJXAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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